

Molecular structure of 2,2-Dimethyl-4-piperidinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-4-ol

Cat. No.: B030989

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals.^{[1][2]} Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle for constructing complex molecular architectures.^[3] Within this important class of heterocycles, 2,2-Dimethyl-4-piperidinol emerges as a significant building block, particularly in the development of novel therapeutic agents.^[4] Its structure, featuring a gem-dimethyl substitution adjacent to the nitrogen atom and a hydroxyl group at the C4 position, imparts specific conformational constraints and reactivity that are crucial for its utility in drug discovery.

This guide provides a comprehensive exploration of the molecular structure of 2,2-Dimethyl-4-piperidinol. We will delve into its stereochemistry, conformational analysis, and spectroscopic signature. Furthermore, we will examine its synthesis, reactivity, and applications, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of piperidine-based compounds in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 2,2-Dimethyl-4-piperidinol is essential for its effective use in a laboratory setting. The following table summarizes its key chemical and

physical data.

Property	Value	Source
IUPAC Name	2,2-Dimethylpiperidin-4-ol	[4]
CAS Number	937681-12-4	[4]
Molecular Formula	C ₇ H ₁₅ NO	[4]
Molecular Weight	129.20 g/mol	[4]
Melting Point	78 °C (from ethanol/water)	[4]
Boiling Point	66 °C (at 0.2 Torr)	[4]
Storage Temperature	2–8 °C under inert gas	[4]

Molecular Structure and Conformational Analysis

The three-dimensional structure of 2,2-Dimethyl-4-piperidinol is predominantly dictated by the conformation of its six-membered piperidine ring. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[5][6]

The Chair Conformation

The chair conformation is the most stable arrangement for the piperidine ring in 2,2-Dimethyl-4-piperidinol.[6][7] In this conformation, the substituents can occupy either axial or equatorial positions. The gem-dimethyl group at the C2 position introduces significant steric bulk, influencing the overall ring conformation and the preferred orientation of the hydroxyl group at the C4 position.

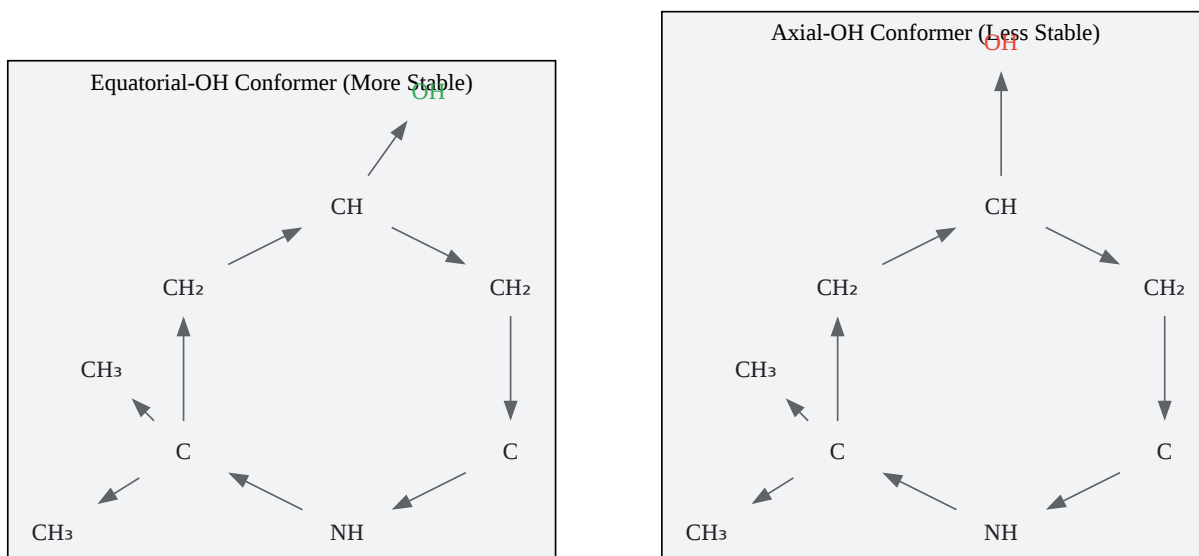
Influence of Substituents

- Gem-Dimethyl Group (C2):** The presence of two methyl groups on the same carbon atom (C2) "locks" this part of the ring, influencing the puckering and stability of the chair form.
- Hydroxyl Group (C4):** The hydroxyl group at the C4 position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored for substituents on a six-membered ring to minimize 1,3-diaxial interactions. Therefore, the trans isomer, with the

hydroxyl group in the equatorial position, is expected to be the thermodynamically more stable conformer.

- Nitrogen Atom (N1): The nitrogen atom introduces a degree of flexibility compared to cyclohexane. The lone pair of electrons on the nitrogen and the attached hydrogen atom also have steric demands that contribute to the overall conformational preference.

The interplay of these structural features dictates the molecule's shape, which in turn influences its reactivity and biological activity.



[Click to download full resolution via product page](#)

Caption: Chair conformations of 2,2-Dimethyl-4-piperidinol.

Spectroscopic Characterization

The molecular structure of 2,2-Dimethyl-4-piperidinol can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry are summarized below.

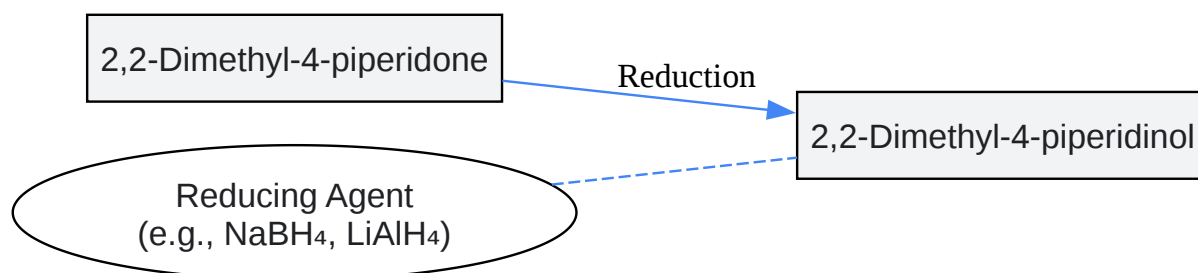
Technique	Expected Features
^1H NMR	- N-H proton: A broad singlet. - O-H proton: A broad singlet, its chemical shift is solvent-dependent. - C4-H proton: A multiplet, its coupling pattern will depend on the axial/equatorial orientation. - CH_2 protons (C3, C5, C6): Complex multiplets. - CH_3 protons (C2): Two distinct singlets due to the chiral center at C4.
^{13}C NMR	- C2: A quaternary carbon signal. - C4: A signal for the carbon bearing the hydroxyl group. - C3, C5, C6: Signals for the methylene carbons. - Methyl Carbons: Two signals for the non-equivalent methyl groups.
IR Spectroscopy	- O-H stretch: A broad band around $3300\text{--}3400\text{ cm}^{-1}$. - N-H stretch: A moderate band around 3300 cm^{-1} . - C-H stretch (sp^3): Sharp peaks just below 3000 cm^{-1} . - C-O stretch: A strong band in the $1050\text{--}1150\text{ cm}^{-1}$ region.
Mass Spectrometry	- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z = 129$). - Fragmentation: Loss of a methyl group (M-15), loss of water (M-18), and other characteristic fragments from the piperidine ring cleavage.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for the preparation of 4-piperidinol derivatives is the reduction of the corresponding 4-piperidone.[8] In the case of 2,2-Dimethyl-4-piperidinol, the precursor is 2,2-Dimethyl-4-piperidone.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2,2-Dimethyl-4-piperidinol.

Experimental Protocol: Reduction of 2,2-Dimethyl-4-piperidone

The following is a representative protocol for the synthesis of 2,2-Dimethyl-4-piperidinol.

Materials:

- 2,2-Dimethyl-4-piperidone
- Sodium borohydride (NaBH₄)
- Methanol
- Water
- Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve 2,2-Dimethyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
- **Reduction:** Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic, so maintain the temperature below 10 °C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Extract the aqueous residue with a suitable organic solvent like diethyl ether or dichloromethane multiple times.
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- **Solvent Evaporation:** Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** The crude 2,2-Dimethyl-4-piperidinol can be purified by recrystallization or column chromatography to yield the final product.

Self-Validation: The purity and identity of the synthesized product should be confirmed using the spectroscopic methods outlined in the previous section (NMR, IR, MS) and by measuring its melting point.

Applications in Medicinal Chemistry and Drug Development

The structural features of 2,2-Dimethyl-4-piperidinol make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

- **Anti-tuberculosis Agents:** 2,2-Dimethyl-4-piperidinol is a key intermediate in the synthesis of diphenylpyraline derivatives that have shown potent antimycobacterial activities.[\[4\]](#) These compounds are effective against *Mycobacterium tuberculosis*, the bacterium responsible for tuberculosis.[\[4\]](#)
- **Scaffold for Bioactive Molecules:** The piperidine ring is a common feature in many clinically used drugs.[\[1\]](#)[\[3\]](#) The hydroxyl and amino groups of 2,2-Dimethyl-4-piperidinol provide two points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.
- **Dopamine Transporter Ligands:** Hydroxypiperidine analogues have been investigated as high-affinity ligands for the dopamine transporter, which could have applications in the treatment of conditions like cocaine addiction.[\[9\]](#)
- **Anticancer and Antioxidant Properties:** Various piperidine derivatives have been studied for their potential anticancer and antioxidant activities.[\[10\]](#)[\[11\]](#)

Safety and Handling

Piperidine and its derivatives should be handled with care in a well-ventilated area, preferably a fume hood.[\[12\]](#)[\[13\]](#)

Personal Protective Equipment (PPE):

- Wear appropriate safety glasses or goggles.[\[14\]](#)[\[15\]](#)
- Use chemically resistant gloves.[\[12\]](#)[\[15\]](#)
- A lab coat is mandatory.[\[15\]](#)

Handling Precautions:

- Avoid inhalation of vapors or dust.[12][14]
- Prevent contact with skin and eyes.[12][14]
- Keep away from heat, sparks, and open flames.[15]
- In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[14][15]

Always consult the Safety Data Sheet (SDS) for the specific compound before use for detailed information on hazards, handling, and emergency procedures.[14][15]

Conclusion

2,2-Dimethyl-4-piperidinol is a structurally well-defined molecule with significant potential in synthetic and medicinal chemistry. Its conformational preferences, governed by the piperidine chair form and the steric influence of its substituents, are key to its utility. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and characterization. As a versatile synthetic intermediate, 2,2-Dimethyl-4-piperidinol continues to be a valuable tool for the development of novel compounds with a wide range of biological activities, underscoring the enduring importance of the piperidine scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of piperidinyI propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 937681-12-4,2,2-DiMethylpiperidin-4-ol | lookchem [lookchem.com]

- 5. chemrevlett.com [chemrevlett.com]
- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxo-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. nwmedj.org [nwmedj.org]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Molecular structure of 2,2-Dimethyl-4-piperidinol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030989#molecular-structure-of-2-2-dimethyl-4-piperidinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com